molecular formula C13H8ClN3O B14388418 Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 90017-07-5

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B14388418
CAS No.: 90017-07-5
M. Wt: 257.67 g/mol
InChI Key: ATDXBFFOZUIQQQ-UHFFFAOYSA-N
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Description

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride, leading to the formation of the desired oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 4-chloropyridine and 2,3-dichloropyridine share structural similarities.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole are related.

Uniqueness

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

90017-07-5

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8ClN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H

InChI Key

ATDXBFFOZUIQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Cl

Origin of Product

United States

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